molecular formula C18H17ClN4O5 B4556361 2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE

2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE

Cat. No.: B4556361
M. Wt: 404.8 g/mol
InChI Key: KXNZSCYQPHLPEH-UHFFFAOYSA-N
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Description

2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a tetrazole ring, a benzodioxole moiety, and a trimethoxyphenyl group

Scientific Research Applications

2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.

    Introduction of the Chlorine Atom: Chlorination of the benzodioxole moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using trimethoxybenzene and an appropriate alkylating agent.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE involves the inhibition of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler analog that lacks the tetrazole and trimethoxyphenyl groups.

    Trimethoxybenzene Derivatives: Compounds that contain the trimethoxyphenyl group but lack the benzodioxole and tetrazole moieties.

    Tetrazole Derivatives: Compounds that feature the tetrazole ring but do not have the benzodioxole or trimethoxyphenyl groups.

Uniqueness

2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is unique due to its combination of a benzodioxole moiety, a trimethoxyphenyl group, and a tetrazole ring. This unique structure contributes to its potent anticancer activity and distinguishes it from other compounds in its class.

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5/c1-24-15-4-10(5-16(25-2)17(15)26-3)18-20-22-23(21-18)8-11-6-13-14(7-12(11)19)28-9-27-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZSCYQPHLPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE

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